molecular formula C19H22N4 B2635121 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900258-19-7

3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2635121
CAS RN: 900258-19-7
M. Wt: 306.413
InChI Key: MHSIEWZHRURORZ-UHFFFAOYSA-N
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Description

“3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . In the 3D model of a certain derivative bound to EGFR L858R/T790M, the N atoms of the pyrazole and pyrimidine were hydrogen bound with ASP-107 and LEU-25 residues respectively .


Chemical Reactions Analysis

The chemical reactions of Pyrazolo[1,5-a]pyrimidine derivatives involve various transformations that improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . Molecular docking results further explained the antitumor activity of the compounds .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine derivatives have tunable photophysical properties. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The dipole moment changes in those compounds were calculated to be 10.3, 12.8, and 19.0 D .

Scientific Research Applications

Optical Applications

Pyrazolo[1,5-a]pyrimidines, including “3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine”, have been identified as strategic compounds for optical applications . They exhibit several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . These compounds can be designed to emit good solid-state emission intensities .

Fluorescent Molecules

These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They can be used as fluorescent molecules in bioimaging applications .

Chemosensors

Due to their heteroatoms (B, N, O or S), these compounds can act as potential chelating agents for ions . This makes them useful in the development of chemosensors .

Organic Light-Emitting Devices

Pyrazolo[1,5-a]pyrimidines can be used in the development of organic light-emitting devices . Their beneficial properties can be exploited to raise our standard of living .

Antitumor Agents

Pyrazolo[1,5-a]pyrimidines have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . They have high research value and broad application prospects, making them one of the research hotspots of antitumor drugs in recent years .

Bio-Macromolecular Interactions

These compounds can be used to study bio-macromolecular interactions . They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains, which play a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .

Future Directions

The future directions in the research of Pyrazolo[1,5-a]pyrimidine derivatives involve the development of new rational and efficient designs of drugs bearing the Pyrazolo[1,5-a]pyrimidine core . The focus is on the synthesis and functionalization of diverse Pyrazolo[1,5-a]pyrimidines, highlighting their anticancer potential and enzymatic inhibitory activity .

properties

IUPAC Name

3-phenyl-5-propyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-2-8-16-13-18(22-11-6-7-12-22)23-19(21-16)17(14-20-23)15-9-4-3-5-10-15/h3-5,9-10,13-14H,2,6-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSIEWZHRURORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

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